molecular formula C20H18ClN3O3 B4508643 2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide

2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide

Cat. No.: B4508643
M. Wt: 383.8 g/mol
InChI Key: TZPFJMRKMFBSJJ-UHFFFAOYSA-N
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Description

2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide (CAS 1246067-50-4) is a chemical compound with the molecular formula C20H18ClN3O3 and a molecular weight of 383.8 . This acetamide derivative features a pyridazinone core, a class of heterocyclic compounds recognized for a broad spectrum of biological activities and significant importance in medicinal chemistry research . Pyridazinone derivatives have been investigated for various pharmacological effects, including anti-oxidant, anti-bacterial, antifungal, and anti-cancer properties . Furthermore, related N-arylacetamide derivatives are established as valuable intermediates in organic synthesis and possess a wide spectrum of biological activities . Recent scientific literature highlights that small molecules containing a halogenated pyridazinone group, structurally related to this compound, have been identified as inhibitors of protein-protein interactions . Specifically, such compounds have been shown to bind covalently to Cys278 of the protein arginine methyltransferase PRMT5, inhibiting its interaction with substrate adaptor proteins . This mechanism represents a novel approach for targeting PRMT5, an enzyme with oncogenic functions, and is a subject of active research, particularly in the context of MTAP-deleted cancers . This product is intended for research purposes such as in vitro biological studies, hit-to-lead optimization campaigns, and as a building block in organic synthesis. It is supplied for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3/c1-27-15-8-6-14(7-9-15)12-22-19(25)13-24-20(26)11-10-18(23-24)16-4-2-3-5-17(16)21/h2-11H,12-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPFJMRKMFBSJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the 2-chlorophenyl group: This step often involves a nucleophilic substitution reaction where a chlorinated aromatic compound reacts with the pyridazinone intermediate.

    Attachment of the 4-methoxybenzyl group: This can be done through a reductive amination reaction, where the pyridazinone intermediate reacts with 4-methoxybenzaldehyde in the presence of a reducing agent.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2-chlorophenyl group exhibits reactivity toward nucleophilic substitution (SNAr) due to electron-withdrawing effects from the chlorine atom. Key observations include:

Reaction Conditions Products Reference
Amine substitutionAnhydrous DMF, K2CO3, 80°C, 12 h2-(3-(2-aminophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide
Thiol substitutionEtOH, NaSH, reflux, 6 h2-(3-(2-mercaptophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide

Oxidation and Reduction Reactions

The pyridazinone ring and acetamide moiety participate in redox reactions:

Oxidation

  • Pyridazinone ring : Oxidation with KMnO4/H2SO4 converts the 6-oxo group to a carbonyl, forming a pyridazine-dione derivative.

  • Methoxybenzyl group : Demethylation using BBr3 in DCM yields a phenolic product.

Reduction

  • Chlorophenyl group : Catalytic hydrogenation (H2/Pd-C) reduces the C–Cl bond to C–H.

  • Amide reduction : LiAlH4 in THF reduces the acetamide to a tertiary amine.

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

Condition Product Yield
6M HCl, reflux, 4 h2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetic acid78%
2M NaOH, EtOH, 60°C, 2 hSodium salt of the acetic acid derivative85%

Cycloaddition and Ring-Opening Reactions

The pyridazinone core participates in [4+2] cycloadditions with dienophiles like maleic anhydride, forming bicyclic adducts . Ring-opening reactions with hydrazine yield hydrazide intermediates .

Functionalization of the Methoxybenzyl Group

The 4-methoxybenzyl group undergoes:

  • Ether cleavage : HI/AcOH removes the methoxy group, producing a hydroxyl derivative.

  • Electrophilic substitution : Nitration (HNO3/H2SO4) introduces a nitro group at the benzene ring’s para position.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Reaction Type Catalyst Product
Suzuki couplingPd(PPh3)42-(3-(2-biphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide
Buchwald-Hartwig aminationPd2(dba)3/XantphosN-aryl derivatives via C–N bond formation

Photochemical Reactivity

UV irradiation (λ = 254 nm) in acetonitrile induces:

  • C–Cl bond cleavage : Generates a phenyl radical intermediate.

  • Ring contraction : Pyridazinone converts to a pyrrole derivative in 15% yield .

Bioconjugation Reactions

The acetamide’s NH group reacts with:

  • NHS esters : Forms stable amide bonds with proteins (e.g., BSA) for biochemical studies.

  • Isocyanates : Produces urea derivatives under mild conditions.

Stability Under Physiological Conditions

Studies in PBS (pH 7.4, 37°C) show:

  • Half-life : >24 h, indicating high stability.

  • Degradation products : Hydrolyzed acetic acid and 4-methoxybenzylamine.

Scientific Research Applications

    Chemistry: It can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to inhibition or activation of biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide is best illustrated through comparisons with analogs. Below is a detailed analysis:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents on Pyridazinone Core Amide Side Chain Biological Activity/Applications Key Differences vs. Target Compound Source
2-(3-(2-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenylbutan-2-yl)acetamide 2-Methoxyphenyl N-(4-phenylbutan-2-yl) Antimicrobial, anticancer Methoxy vs. chlorine at position 2; bulkier side chain
N-(4-Butylphenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide 2-Chlorophenyl N-(4-butylphenyl) Anti-cancer (cell line inhibition) 4-Butylphenyl vs. 4-methoxybenzyl side chain
2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide 4-Chlorophenyl N-(4-methoxyphenyl) Anti-inflammatory, enzyme inhibition Chlorine at position 4 vs. 2; shorter side chain
N-(4-Methoxybenzyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide 3-Methoxyphenyl N-(4-methoxybenzyl) PDE4 inhibition (anti-inflammatory potential) Methoxy at pyridazinone position 3 vs. 2-chloro
2-[3-(4-Bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2,6-dimethylphenyl)acetamide 4-Bromophenyl N-(2,6-dimethylphenyl) Anticancer (halogen-dependent activity) Bromine vs. chlorine; steric hindrance from dimethyl

Key Findings from Comparative Studies

Halogen Position and Bioactivity :

  • The 2-chlorophenyl substituent in the target compound may enhance binding to hydrophobic enzyme pockets compared to 4-chlorophenyl analogs (e.g., ). For example, 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide showed weaker anti-inflammatory activity in vitro (IC50 = 12 µM vs. 8 µM for the target compound) .
  • Bromine substitution (as in ) increases molecular weight and polarizability but may reduce metabolic stability compared to chlorine.

Methoxy Group Influence: The 4-methoxybenzyl side chain improves solubility and bioavailability compared to non-polar analogs like N-(4-butylphenyl) derivatives . Compounds with methoxy groups on both the pyridazinone core and side chain (e.g., ) exhibit enhanced PDE4 inhibition but reduced selectivity due to increased lipophilicity.

Amide Side Chain Flexibility :

  • Bulkier side chains (e.g., N-(4-phenylbutan-2-yl) in ) reduce cellular permeability, whereas the 4-methoxybenzyl group balances hydrophobicity and membrane penetration.

Enzyme Inhibition Mechanisms :

  • The target compound’s 2-chlorophenyl group likely interacts with catalytic residues in COX-2 and PDE4 enzymes, as shown in molecular docking studies .

Q & A

Q. What are the key synthetic strategies for preparing 2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide and its analogs?

The synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. For example:

  • Step 1 : Substitution reactions under alkaline conditions to introduce aryloxy/aryl groups (e.g., using 2-chlorophenyl precursors) .
  • Step 2 : Reduction of nitro intermediates to amines using iron powder in acidic media .
  • Step 3 : Condensation with cyanoacetic acid or acetamide derivatives using coupling agents (e.g., DCC, EDC) .
  • Purification : Column chromatography (e.g., DCM-MeOH gradients) or HPLC for final isolation .
    Yields range from 42% to 79%, depending on substituent steric/electronic effects .

Q. How is the compound characterized structurally?

Key analytical methods include:

  • NMR Spectroscopy : Confirms substitution patterns (e.g., pyridazinone H-4 and H-5 protons at δ 6.8–7.2 ppm; acetamide NH signals at δ 7.9–8.0 ppm) .
  • IR Spectroscopy : Detects carbonyl stretches (C=O at 1,660–1,710 cm⁻¹) and NH/OH groups .
  • Mass Spectrometry : LCMS and HRMS validate molecular weights (e.g., [M+H]+ ions with <5 ppm error) .

Q. What preliminary biological activities have been reported for pyridazinone-acetamide hybrids?

Pyridazinones exhibit anti-inflammatory and receptor-modulating properties. For example:

  • Anti-inflammatory activity : Analogues with 4-methoxybenzyl groups show inhibition of COX-2 or cytokine release in vitro .
  • Formyl Peptide Receptor (FPR) modulation : Substituents like 4-methylthio or halogenated phenyl groups enhance binding affinity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the pyridazinone or acetamide moieties) influence bioactivity?

  • Pyridazinone Core : Electron-withdrawing groups (e.g., Cl at position 3) improve metabolic stability but may reduce solubility .
  • Acetamide Side Chain : Bulky groups (e.g., 4-phenylpiperazine) enhance receptor selectivity but lower oral bioavailability .
  • Methoxybenzyl Group : The 4-methoxy position optimizes π-π stacking in hydrophobic binding pockets .
    Methodological Insight : Use iterative SAR studies with in vitro assays (e.g., FPR binding) and computational docking to prioritize analogs .

Q. How can contradictory data in SAR studies (e.g., varying potency with similar substituents) be resolved?

  • Case Study : In -chlorophenyl vs. 4-fluorophenyl substituents on piperazine yield 44% vs. 63% anti-inflammatory activity. Contradictions may arise from:
    • Conformational Flexibility : Bulky groups restrict rotational freedom, altering binding modes .
    • Off-Target Effects : Use selectivity profiling (e.g., kinase panels) to rule out non-specific interactions .
  • Resolution : Pair biochemical assays with molecular dynamics simulations to assess binding stability .

Q. What strategies optimize reaction yields for challenging intermediates?

  • Chlorophenyl Incorporation : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective aryl introduction .
  • Amide Coupling : Activate carboxylic acids with thionyl chloride or HATU to improve condensation efficiency (yields >70%) .
  • Work-Up : Precipitation or extraction with ethyl acetate/water minimizes losses of polar intermediates .

Q. How can spectral data inconsistencies (e.g., unexpected NMR shifts) be troubleshooted?

  • Common Issues :
    • Tautomerism : Pyridazinone rings may exhibit keto-enol tautomerism, causing split peaks. Use D₂O exchange to identify labile protons .
    • Residual Solvents : Dry samples thoroughly or use deuterated solvents to eliminate artifact peaks .
  • Validation : Compare experimental data with computed NMR (e.g., DFT calculations) .

Methodological Best Practices

  • Synthetic Design : Prioritize modular routes (e.g., late-stage functionalization) to explore diverse analogs efficiently .
  • Data Reproducibility : Document reaction conditions (e.g., solvent purity, temperature gradients) to mitigate batch-to-batch variability .
  • Collaborative Validation : Cross-verify biological results with independent assays (e.g., ELISA for cytokines, SPR for binding kinetics) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide

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